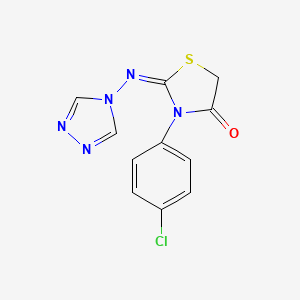

3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one

Description

Properties

IUPAC Name |

(2E)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHXEYSWPLCLGP-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(/C(=N\N2C=NN=C2)/S1)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Triazole Group: The triazole moiety can be introduced via a cycloaddition reaction, often using azides and alkynes as starting materials.

Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions could target the triazole ring or the chlorophenyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Structure and Characteristics

- Molecular Weight : 293.73 g/mol

- IUPAC Name : (2E)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

- Physical State : Solid at room temperature

The compound features a thiazole ring fused with a triazole moiety and a chlorophenyl group, which contributes to its biological activity and stability.

Medicinal Chemistry

Antifungal Activity : Research indicates that compounds with similar structures exhibit antifungal properties. The presence of the triazole ring is particularly significant as triazoles are known for their efficacy against various fungal pathogens. For example, derivatives of triazoles have been successfully utilized in treating infections caused by Candida and Aspergillus species .

Antitumor Properties : Studies have suggested that thiazole derivatives can inhibit tumor growth. The compound's structural features may enhance its interaction with biological targets involved in cancer progression. In vitro studies have shown promising results against several cancer cell lines .

Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its efficacy against both Gram-positive and Gram-negative bacteria positions it as a candidate for further development in treating bacterial infections .

Agricultural Applications

Pesticidal Properties : The compound's structural analogs have been explored for their pesticidal activities. Research indicates that thiazole and triazole derivatives can act as effective fungicides and insecticides, providing a basis for developing new agricultural chemicals .

Plant Growth Regulators : Some studies have indicated that similar compounds can influence plant growth by modulating hormonal pathways. This suggests potential applications in enhancing crop yields or controlling plant growth patterns .

Material Science

Polymer Chemistry : The unique chemical properties of this compound allow it to be used in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved performance in various industrial applications .

Case Study 1: Antifungal Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antifungal activity of various triazole derivatives against Candida albicans. The study found that compounds with structural similarities to 3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one exhibited significant antifungal activity, leading to a reduction in fungal cell viability by over 70% at specific concentrations .

Case Study 2: Antimicrobial Action

A research article in Pharmaceutical Biology reported on the antimicrobial effects of several thiazole derivatives. The study highlighted that compounds similar to the target compound showed inhibitory effects on both Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential .

Case Study 3: Agricultural Applications

In an agricultural study published in Pest Management Science, researchers tested the efficacy of various triazole-based fungicides on crop protection against fungal infections. Results indicated that these compounds significantly reduced disease incidence in crops like wheat and maize, demonstrating their practical application in sustainable agriculture.

Mechanism of Action

The mechanism of action for 3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one would depend on its specific application. For example:

Antimicrobial Activity: It might inhibit bacterial or fungal enzymes, disrupting essential metabolic pathways.

Enzyme Inhibition: The compound could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Phenyl vs. Chlorophenyl Derivatives

- 3-Phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one (C₁₁H₉N₅OS, MW 259.29): Differs by replacing the 4-chlorophenyl group with a phenyl ring.

Ethyl-Hydroxyphenyl Derivative

- 3-Ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one (C₁₄H₁₃N₅O₂S, MW 315.35): Incorporates an ethyl group and a hydroxyphenyl substituent.

Fluorophenyl-Thiazole Analogs

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole: Replaces the thiazolidinone core with a thiazole ring and adds fluorophenyl groups. Fluorine’s electronegativity and smaller size compared to chlorine may influence crystal packing and bioactivity. These compounds exhibit isostructural triclinic symmetry and high synthetic yields (>85%).

Anticancer Potential

- While the core structure differs (thiophene vs. thiazolidinone), shared substituents (chlorophenyl, triazole) suggest possible bioactivity overlap.

Enzyme Inhibition

Antimicrobial and Antiviral Activity

Key Differences and Implications

Halogen Effects : Chlorine’s electron-withdrawing nature may enhance stability and binding to hydrophobic pockets compared to fluorine or hydrogen.

Core Modifications: Thiazolidinone vs. thiazole or thiophene cores alter ring strain and conjugation, impacting electronic properties and bioactivity.

Solubility : Hydroxyl or methoxy substituents (e.g., in ) improve solubility over chloro groups, critical for pharmacokinetics.

Biological Activity

3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure

The compound's chemical formula is with a molecular weight of 273.73 g/mol. The structure includes a thiazole ring fused with a triazole moiety, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4H-1,2,4-triazole derivatives with appropriate aldehydes under controlled conditions. The process often utilizes conventional heating or microwave-assisted techniques to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and triazole rings exhibit considerable antimicrobial properties. For instance:

- Antifungal Activity : The compound has shown effectiveness against various Candida species. In one study, derivatives similar to this compound were tested against Candida glabrata with a minimum inhibitory concentration (MIC) of 31.25 µg/ml .

- Bacterial Activity : The compound exhibited antibacterial effects against both gram-positive and gram-negative bacteria. Notably, compounds with similar structures showed MIC values as low as 62.5 µg/ml against Klebsiella pneumoniae .

Anticancer Activity

The thiazolidinone scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives can inhibit cancer cell proliferation by targeting multiple pathways:

- Cell Line Studies : In vitro studies demonstrated that compounds related to this compound significantly reduced the viability of various cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives can be influenced by various structural modifications. For example:

Case Studies

Several case studies have highlighted the efficacy of related compounds:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their biological activity. One derivative exhibited an IC50 value of 0.5 µM against breast cancer cell lines, indicating strong anticancer potential .

- Antimicrobial Evaluation : A comparative study assessed various thiazolidinone derivatives against standard microbial strains and identified several candidates with MIC values below 50 µg/ml for both fungal and bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, and what reagents are critical for its formation?

- Methodology : The synthesis typically involves multi-step reactions starting with thiazole and triazole precursors. For example:

- Step 1 : Formation of the thiazolidinone core via condensation of 4-chlorobenzaldehyde derivatives with thiourea or thioamide intermediates.

- Step 2 : Introduction of the triazole moiety via cyclization using reagents like hydrazine or isothiocyanates under reflux conditions (ethanol or acetonitrile) .

- Step 3 : Final functionalization via alkylation or acylation, often employing allyl bromide or chloroacetamide derivatives in base-catalyzed reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodology :

- NMR Spectroscopy : and NMR are essential for confirming hydrogen and carbon environments. For instance, signals at δ6.10–10.15 ppm in NMR indicate NH and OH groups, while carbonyl carbons appear at δ170–175 ppm in NMR .

- X-ray Crystallography : Used to resolve spatial arrangements of the triazole-thiazolidinone core. Software like SHELXL or WinGX is recommended for refinement .

- FT-IR : Absorbance peaks at 1650–1700 cm confirm C=O and C=N stretching vibrations .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound while minimizing by-products?

- Methodology :

- Temperature Control : Reflux in ethanol (70–80°C) ensures optimal cyclization without decomposition .

- Catalyst Screening : Use CDI or DCC (dicyclohexylcarbodiimide) to enhance coupling efficiency in triazole formation .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively isolates the target compound from by-products like unreacted hydrazides .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Assay Standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) or cancer cell lines (e.g., MCF-7) to compare activity .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to isolate specific bioactivity .

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict interactions with targets like fungal CYP51 or bacterial DNA gyrase .

Q. How can computational methods predict the compound’s reactivity or stability under varying pH conditions?

- Methodology :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets predicts protonation states and degradation pathways. For example, the triazole ring’s electron-deficient nature increases stability in acidic media .

- Molecular Dynamics (MD) : Simulate interactions in aqueous or lipid bilayers to assess bioavailability .

Experimental Design Considerations

Q. What are the best practices for crystallizing this compound to obtain high-quality single crystals for XRD?

- Methodology :

- Solvent Selection : Use DMSO/water (1:1) or ethanol/ethyl acetate mixtures for slow evaporation .

- Temperature Gradients : Gradual cooling from 50°C to 4°C minimizes lattice defects .

- Software Tools : SHELXT for structure solution and OLEX2 for visualization .

Q. How to validate the purity of synthesized batches for reproducibility in biological assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.